molecular formula C12H7ClKNO3S B13279623 Potassium 4-chloro-2-(thiophene-2-amido)benzoate

Potassium 4-chloro-2-(thiophene-2-amido)benzoate

Cat. No.: B13279623
M. Wt: 319.81 g/mol
InChI Key: DJYGTGCKAKQTCF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Potassium 4-chloro-2-(thiophene-2-amido)benzoate involves several steps. One common method includes the condensation reaction of 4-chloro-2-aminobenzoic acid with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus pentachloride (PCl₅). The resulting intermediate is then treated with potassium hydroxide (KOH) to form the potassium salt . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Mechanism of Action

The mechanism of action of Potassium 4-chloro-2-(thiophene-2-amido)benzoate involves its interaction with specific molecular targets. The thiophene ring and the amide group are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Potassium 4-chloro-2-(thiophene-2-amido)benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H7ClKNO3S

Molecular Weight

319.81 g/mol

IUPAC Name

potassium;4-chloro-2-(thiophene-2-carbonylamino)benzoate

InChI

InChI=1S/C12H8ClNO3S.K/c13-7-3-4-8(12(16)17)9(6-7)14-11(15)10-2-1-5-18-10;/h1-6H,(H,14,15)(H,16,17);/q;+1/p-1

InChI Key

DJYGTGCKAKQTCF-UHFFFAOYSA-M

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)C(=O)[O-].[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.